Heptacosanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

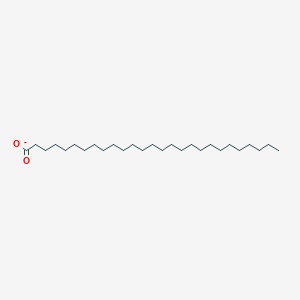

Heptacosanoate is a very long-chain fatty acid anion that is the conjugate base of heptacosanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a heptacosanoic acid.

Applications De Recherche Scientifique

Biomedical Applications

1.1 Antimicrobial Properties

Heptacosanoate has demonstrated significant antimicrobial activity against various pathogens. A study involving the isolation of compounds from Vernonia guineensis Benth reported that this compound exhibited inhibitory effects against Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 100 μg/mL . This suggests its potential use as a natural antimicrobial agent in pharmaceutical formulations.

1.2 Modulation of Drug Resistance

Research indicates that this compound can act as a modulator of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. In vitro studies on acute myeloid leukemia (AML) cell lines showed that this compound significantly increased the intracellular accumulation of doxorubicin, a common chemotherapeutic agent, thereby enhancing its efficacy against resistant cancer cells . This property positions this compound as a promising candidate for developing adjunct therapies in cancer treatment.

Agricultural Applications

2.1 Biopesticide Development

The antifungal properties of this compound make it an attractive candidate for biopesticide development. Studies have shown that certain fatty acid esters can inhibit fungal growth, which is crucial for protecting crops from fungal pathogens. The application of this compound in agricultural settings could reduce reliance on synthetic fungicides, promoting sustainable farming practices .

2.2 Plant Growth Promotion

this compound has been identified as a potential growth promoter in plants. Its application may enhance plant resilience against environmental stressors, contributing to improved crop yields and quality. Further research is necessary to elucidate the mechanisms through which this compound influences plant physiology.

Biochemical Research

3.1 Structural Studies

this compound is frequently used in biochemical studies to understand lipid interactions and membrane dynamics due to its long-chain structure. Its inclusion in experimental setups helps researchers investigate the role of fatty acids in cellular processes and membrane fluidity .

3.2 Bioactive Compound Sourcing

this compound is also explored as a bioactive compound derived from marine sources, particularly red algae and other marine organisms. These compounds are being studied for their potential health benefits, including antioxidant and anti-inflammatory effects . The extraction and characterization of this compound from these sources can lead to new nutraceutical products.

Data Table: Summary of this compound Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the aerial parts of Vernonia guineensis highlighted the antimicrobial efficacy of this compound, revealing its potential as a natural preservative in food products due to its ability to inhibit pathogenic bacteria .

Case Study 2: Cancer Therapeutics

In a recent investigation into multidrug resistance mechanisms in AML, this compound's role as a P-gp inhibitor was documented, suggesting its utility in enhancing the effectiveness of conventional chemotherapy drugs . This opens avenues for further clinical research into combination therapies.

Propriétés

Formule moléculaire |

C27H53O2- |

|---|---|

Poids moléculaire |

409.7 g/mol |

Nom IUPAC |

heptacosanoate |

InChI |

InChI=1S/C27H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h2-26H2,1H3,(H,28,29)/p-1 |

Clé InChI |

VXZBFBRLRNDJCS-UHFFFAOYSA-M |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.